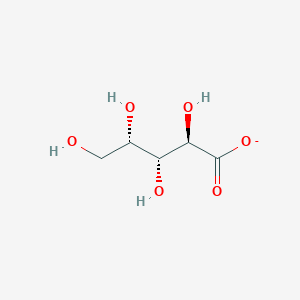
L-Lyxonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-lyxonate is a lyxonate that is the conjugate base of L-lyxonic acid, obtained by the deprotonation of the carboxy group. It has a role as a metabolite. It is a conjugate base of a L-lyxonic acid. It is an enantiomer of a D-lyxonate.
科学的研究の応用
Introduction to L-Lyxonate
This compound is a sugar acid derived from L-lyxose, which has garnered attention in various scientific fields due to its potential applications in biochemistry, microbiology, and food science. This compound is particularly notable for its role in metabolic pathways and its interactions with microorganisms. Recent studies have highlighted its significance in the metabolism of specific bacterial strains and its potential as a substrate for various biochemical processes.
Microbial Metabolism
This compound serves as a carbon source for certain bacteria, particularly within the context of pentose metabolism. For instance, Pseudomonas aeruginosa has been shown to utilize this compound effectively, indicating its role in microbial growth and metabolism. This utilization is part of a broader metabolic pathway involving other sugars and their corresponding lactones and acids .
Table 1: Bacterial Utilization of this compound
| Bacterial Strain | Substrate Utilized | Growth Response |
|---|---|---|
| Pseudomonas aeruginosa | This compound | Positive growth observed |
| H. huttiense | L-arabinose | Positive growth observed |
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly those related to sugar metabolism. It participates in non-phosphorylative pathways that convert pentoses into useful metabolites. Studies have identified specific enzymes that catalyze reactions involving this compound, illustrating its importance in microbial enzymatic processes .
Food Science Applications
In food science, this compound's derivatives can be utilized as natural preservatives due to their antimicrobial properties. The incorporation of compounds like this compound into food matrices can enhance shelf life by inhibiting microbial growth. This application is particularly relevant in developing sustainable food preservation methods that minimize chemical additives .
Table 2: Potential Applications of this compound in Food Science
| Application Type | Description |
|---|---|
| Natural Preservative | Inhibits microbial growth |
| Shelf Life Extension | Prolongs freshness of perishable items |
| Antimicrobial Agent | Reduces foodborne pathogens |
Environmental Biotechnology
This compound's role in environmental biotechnology is also noteworthy. It can be used as a substrate in bioremediation processes where specific bacteria metabolize organic pollutants. The ability of certain strains to utilize this compound suggests potential applications in cleaning up contaminated environments .
Case Study 1: Utilization by Marine Bacteria
Recent research on the SAR202 clade of marine bacteria has demonstrated their capacity to metabolize various substrates, including this compound and its derivatives. The study showed that these bacteria could thrive on such substrates, highlighting their ecological importance and potential applications in marine biotechnology .
Case Study 2: Food Preservation Research
A study focused on the incorporation of this compound into food products revealed significant antimicrobial effects against common spoilage organisms. The results indicated that products treated with this compound maintained quality over extended periods compared to untreated controls, showcasing its potential as a natural preservative .
特性
分子式 |
C5H9O6- |
|---|---|
分子量 |
165.12 g/mol |
IUPAC名 |
(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4+/m0/s1 |
InChIキー |
QXKAIJAYHKCRRA-PZGQECOJSA-M |
異性体SMILES |
C([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















